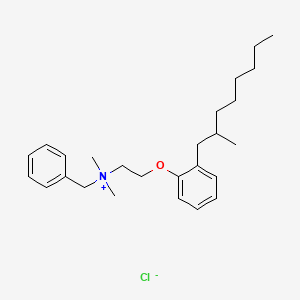

Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride

CAS No.: 71975-57-0

Cat. No.: VC16999006

Molecular Formula: C26H40ClNO

Molecular Weight: 418.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71975-57-0 |

|---|---|

| Molecular Formula | C26H40ClNO |

| Molecular Weight | 418.1 g/mol |

| IUPAC Name | benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium;chloride |

| Standard InChI | InChI=1S/C26H40NO.ClH/c1-5-6-7-9-14-23(2)21-25-17-12-13-18-26(25)28-20-19-27(3,4)22-24-15-10-8-11-16-24;/h8,10-13,15-18,23H,5-7,9,14,19-22H2,1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | WYWLCCDSEPNOPK-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The compound’s IUPAC name is benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium chloride . Key identifiers include:

-

CAS Registry Number: 71975-57-0

-

EC Number: 276-244-9

-

PubChem CID: 3018305

-

DSSTox Substance ID: DTXSID90992667

Its SMILES representation (CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]) highlights a benzyl group linked to a dimethylammonium moiety via an ethoxy bridge, with a 2-methyloctyl substituent on the phenolic ring .

Molecular Geometry and Conformational Analysis

The compound’s 3D conformer reveals a flexible aliphatic chain (2-methyloctyl) and a rigid aromatic system. Key structural metrics include:

-

Topological Polar Surface Area: 9.2 Ų, indicating low polarity .

-

Undefined stereocenter: 1, suggesting potential for stereoisomerism .

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters computed via PubChem’s algorithms :

| Property | Value |

|---|---|

| Molecular Weight | 418.1 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| LogP (Octanol-Water) | Not explicitly reported |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 29 |

| Complexity Index | 388 |

The absence of hydrogen bond donors and minimal polar surface area suggest hydrophobic dominance, aligning with surfactant behavior.

Functional Applications

Industrial Formulations

Potential uses include:

-

Cleaning products: As a stabilizer in disinfectants.

-

Polymer additives: Enhancing antistatic properties in plastics.

Research Gaps and Future Directions

-

Antimicrobial Efficacy: No peer-reviewed studies validate its activity against specific pathogens.

-

Toxicokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume